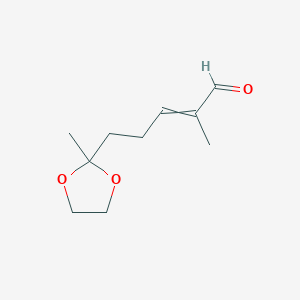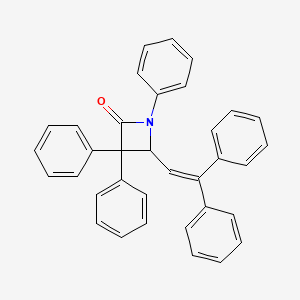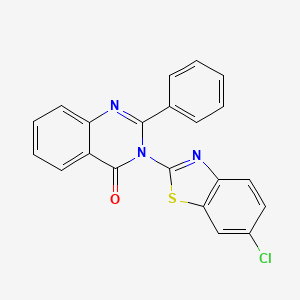![molecular formula C21H16F3N B14409452 5-{[4-(Trifluoromethyl)phenyl]methyl}-5,6-dihydrophenanthridine CAS No. 87861-95-8](/img/structure/B14409452.png)
5-{[4-(Trifluoromethyl)phenyl]methyl}-5,6-dihydrophenanthridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(Trifluoromethyl)phenyl]methyl}-5,6-dihydrophenanthridine is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydrophenanthridine structure. The trifluoromethyl group is known for imparting unique chemical properties, such as increased lipophilicity and metabolic stability, making this compound of interest in various scientific fields.
Preparation Methods
The synthesis of 5-{[4-(Trifluoromethyl)phenyl]methyl}-5,6-dihydrophenanthridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction parameters.
Chemical Reactions Analysis
5-{[4-(Trifluoromethyl)phenyl]methyl}-5,6-dihydrophenanthridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation reactions are typically ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the trifluoromethyl group is attached.
Scientific Research Applications
5-{[4-(Trifluoromethyl)phenyl]methyl}-5,6-dihydrophenanthridine has a wide range of applications in scientific research:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. The trifluoromethyl group can enhance the binding affinity of the compound to biological targets.
Industry: In industrial applications, this compound can be used in the development of agrochemicals and materials science. Its unique chemical properties can improve the performance and stability of various products.
Mechanism of Action
The mechanism of action of 5-{[4-(Trifluoromethyl)phenyl]methyl}-5,6-dihydrophenanthridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
5-{[4-(Trifluoromethyl)phenyl]methyl}-5,6-dihydrophenanthridine can be compared with other trifluoromethylbenzenes, such as:
4-(Trifluoromethyl)phenol: This compound also contains a trifluoromethyl group attached to a phenyl ring but lacks the dihydrophenanthridine structure.
5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine: This compound has a similar trifluoromethylphenyl group but is part of a triazolopyrimidine structure.
The uniqueness of this compound lies in its combination of the trifluoromethyl group with the dihydrophenanthridine structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
87861-95-8 |
|---|---|
Molecular Formula |
C21H16F3N |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
5-[[4-(trifluoromethyl)phenyl]methyl]-6H-phenanthridine |
InChI |
InChI=1S/C21H16F3N/c22-21(23,24)17-11-9-15(10-12-17)13-25-14-16-5-1-2-6-18(16)19-7-3-4-8-20(19)25/h1-12H,13-14H2 |
InChI Key |
AJKXXWDRRCSCKD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C3N1CC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


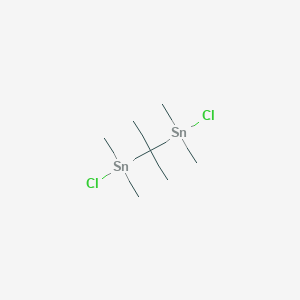
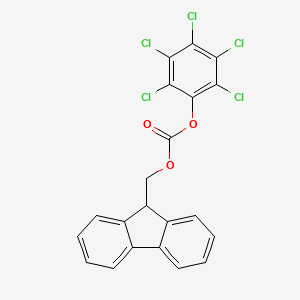
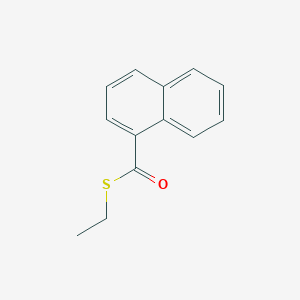
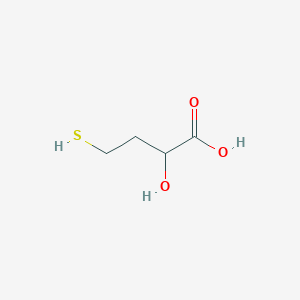
![2-({[(4-Chlorophenyl)sulfanyl]methyl}sulfanyl)-1-methylpyridin-1-ium chloride](/img/structure/B14409408.png)
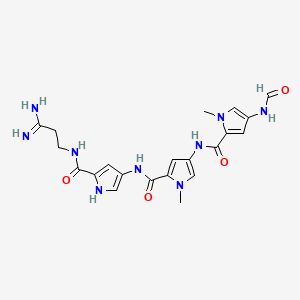
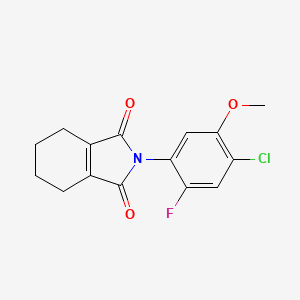
![3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B14409426.png)

![Ethanone, 1-[2-(2-propenyl)cyclopentyl]-](/img/structure/B14409433.png)
![N-{2-[(1H-Imidazol-2-yl)sulfanyl]phenyl}-4-methylpiperazine-1-carboxamide](/img/structure/B14409435.png)
